molecular formula C8H12N2O B3246709 [(6-Methoxypyridin-3-yl)methyl](methyl)amine CAS No. 179873-20-2

[(6-Methoxypyridin-3-yl)methyl](methyl)amine

Cat. No.: B3246709
CAS No.: 179873-20-2
M. Wt: 152.19 g/mol
InChI Key: OTFOOSOJJVETBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Methoxypyridin-3-yl)methylamine is a chemical compound with the molecular formula C8H12N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by a pyridine ring substituted with a methoxy group at the 6-position and a methylamine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxypyridin-3-yl)methylamine typically involves the reaction of 6-methoxypyridine-3-carbaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine product .

Industrial Production Methods

Industrial production methods for (6-Methoxypyridin-3-yl)methylamine often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(6-Methoxypyridin-3-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

(6-Methoxypyridin-3-yl)methylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (6-Methoxypyridin-3-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Methoxypyridin-3-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a methylamine group on the pyridine ring makes it a versatile compound for various applications .

Properties

IUPAC Name

1-(6-methoxypyridin-3-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-9-5-7-3-4-8(11-2)10-6-7/h3-4,6,9H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFOOSOJJVETBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(6-Methoxypyridin-3-yl)methyl](methyl)amine
Reactant of Route 2
Reactant of Route 2
[(6-Methoxypyridin-3-yl)methyl](methyl)amine
Reactant of Route 3
Reactant of Route 3
[(6-Methoxypyridin-3-yl)methyl](methyl)amine
Reactant of Route 4
Reactant of Route 4
[(6-Methoxypyridin-3-yl)methyl](methyl)amine
Reactant of Route 5
Reactant of Route 5
[(6-Methoxypyridin-3-yl)methyl](methyl)amine
Reactant of Route 6
Reactant of Route 6
[(6-Methoxypyridin-3-yl)methyl](methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.